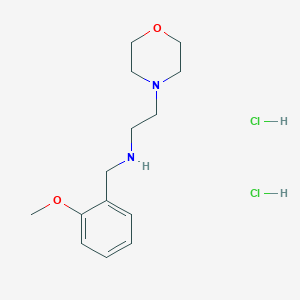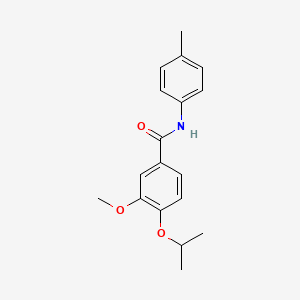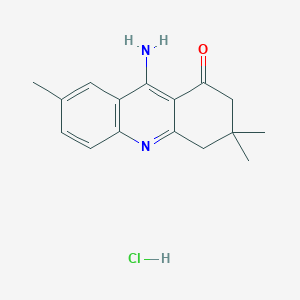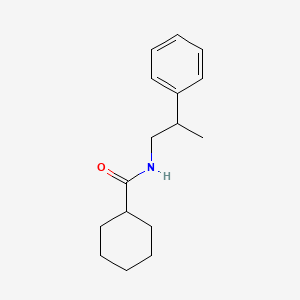![molecular formula C15H18Cl2N2O3 B5494896 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid, also known as DCP-LA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid is not fully understood, but it is believed to modulate various signaling pathways involved in neuroprotection and neuroinflammation. 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been shown to activate the PI3K/Akt pathway, upregulate anti-apoptotic proteins, and downregulate pro-inflammatory cytokines.
Biochemical and Physiological Effects
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and neuroprotective effects. 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been found to scavenge free radicals and inhibit lipid peroxidation, which contributes to its antioxidant activity. 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has also been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of microglia, which contributes to its anti-inflammatory activity. Additionally, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been demonstrated to protect neurons from oxidative stress and apoptosis, which contributes to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. However, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has some limitations, including its relatively low potency and selectivity for specific targets.
Orientations Futures
There are several potential future directions for 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid research, including further investigation of its mechanism of action, optimization of its pharmacological properties, and exploration of its therapeutic potential in other diseases. Additionally, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid could be used as a lead compound for the development of novel neuroprotective agents.
Méthodes De Synthèse
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid can be synthesized through a multi-step process involving the reaction of 3,4-dichlorophenylpiperazine with ethyl 2-oxo-4-phenylbutyrate in the presence of a base catalyst. The resulting intermediate is then hydrolyzed to yield 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid in high yields.
Applications De Recherche Scientifique
5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke. In Alzheimer's disease, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been shown to improve cognitive function and reduce amyloid-beta accumulation in animal models. In Parkinson's disease, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been demonstrated to protect dopaminergic neurons and improve motor function. In ischemic stroke, 5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid has been found to reduce brain damage and improve neurological function.
Propriétés
IUPAC Name |
5-[4-(3,4-dichlorophenyl)piperazin-1-yl]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O3/c16-12-5-4-11(10-13(12)17)18-6-8-19(9-7-18)14(20)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUJBHWVCRDJJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-5-oxopentanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-N'-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B5494816.png)
![5-amino-3-{1-cyano-2-[5-(4-methoxy-2-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5494819.png)

![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)
![N-(3,4-dimethylphenyl)-N'-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5494842.png)


![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)
![4-(4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5494865.png)
![N-{3-[(4-bromobenzoyl)amino]propyl}nicotinamide](/img/structure/B5494872.png)


![N-isopropyl-3-[2-(6-methoxy-2-naphthyl)morpholin-4-yl]propanamide](/img/structure/B5494911.png)